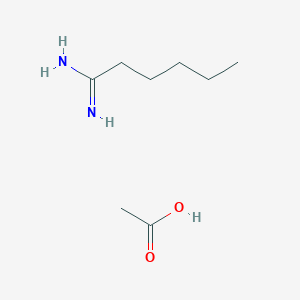

Aceticacid,hexanimidamide

Description

Historical Trajectory and Evolution of Amidine and Amidoxime Chemistry

The study of amidines, a class of organic compounds characterized by the RC(NH)NH2 functional group, has a rich history. Their synthesis and reactivity have been explored for over a century, with early work focusing on their basicity and role as synthons in heterocyclic chemistry. Amidoximes, which are N-hydroxylated amidines, have also been a subject of long-standing interest due to their ability to form stable complexes with metal ions.

In recent decades, the focus of amidine chemistry has expanded significantly. Researchers have increasingly recognized their potential in the design of complex molecular architectures. The ability of the amidine group to be protonated to form a stable amidinium cation is a key feature that has been exploited in the development of supramolecular chemistry.

The Role of Carboxylic Acid Salts in Organic Synthesis and Supramolecular Assemblies

Carboxylic acids and their corresponding carboxylate salts are fundamental building blocks in organic chemistry. nih.gov Acetic acid, a simple yet versatile carboxylic acid, is a prime example. nih.gov In its deprotonated form, the carboxylate group acts as a hydrogen bond acceptor and can participate in electrostatic interactions.

The combination of an amidinium cation and a carboxylate anion leads to the formation of a robust and highly directional salt bridge. acs.orgnih.gov This interaction is a powerful tool in supramolecular chemistry, enabling the construction of well-defined, non-covalent assemblies. acs.orgnih.govrsc.orgnih.govresearchgate.net These amidinium-carboxylate salt bridges are structurally reminiscent of the hydrogen bonding patterns found in biological systems, such as the base pairing in DNA, which has inspired the design of novel synthetic self-assembling systems. acs.org

Current Research Landscape and Academic Significance of Aceticacid,hexanimidamide (B1608653)

While specific studies on Aceticacid,hexanimidamide are limited, the broader field of amidinium-carboxylate chemistry is an active area of research. Current investigations are focused on harnessing these interactions to create functional supramolecular materials. For instance, researchers are designing and synthesizing complex oligomers and polymers that self-assemble into helical structures, driven by the formation of amidinium-carboxylate salt bridges. acs.orgnih.gov

The stability and directionality of these salt bridges are being exploited to construct materials with interesting photophysical and electronic properties. For example, supramolecular polymers have been developed where amidinium-carboxylate linkages mediate proton-coupled electron transfer, a process of fundamental importance in biological energy conversion and of potential use in organic electronics. rsc.orgresearchgate.net

The academic significance of compounds like this compound lies in their potential to serve as simple, well-defined models for understanding and developing these more complex supramolecular systems. The properties of the salt, such as its crystal packing and solubility, are dictated by the interplay of the hexanimidamide and acetate (B1210297) components.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1447663-71-9 chemsrc.comsigmaaldrich.comeuropa.eu |

| Molecular Formula | C8H18N2O2 chemsrc.com |

| Molecular Weight | 174.24 g/mol chemsrc.com |

This table presents basic physicochemical data for this compound.

Interdisciplinary Perspectives in Investigating this compound Systems

The study of this compound and related amidinium-carboxylate systems is inherently interdisciplinary. Organic chemists are tasked with the synthesis of the amidine and carboxylic acid components and with studying their assembly. nih.gov Physical chemists and spectroscopists use a variety of techniques, including NMR, circular dichroism, and X-ray crystallography, to characterize the resulting supramolecular structures in solution and in the solid state. acs.orgnih.gov

Furthermore, the potential applications of these systems in materials science and biology create further interdisciplinary links. Materials scientists are interested in the bulk properties of these materials, such as their thermal stability and mechanical properties, which could lead to the development of new "smart" materials. The similarity of the amidinium-carboxylate salt bridge to biological recognition motifs suggests potential applications in medicinal chemistry and biomimetic materials design.

Table 2: Constituent Components of this compound

| Compound Name | Chemical Formula | Role |

| Acetic Acid | CH3COOH nih.gov | Carboxylic Acid (Proton Donor) nih.gov |

| Hexanimidamide | C6H14N2 | Amidine (Proton Acceptor) |

This table outlines the constituent parts of the this compound salt.

Properties

IUPAC Name |

acetic acid;hexanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C2H4O2/c1-2-3-4-5-6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUQNZCBDHEMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=N)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447663-71-9 | |

| Record name | hexanimidamide; acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for Aceticacid,hexanimidamide

Chemo- and Regioselective Synthesis of the Hexanimidamide (B1608653) Core Structure

The synthesis of a molecule like N-(6-aminohexyl)acetamidine from precursors such as acetic acid derivatives and hexane-1,6-diamine requires careful control of chemo- and regioselectivity to ensure only one of the two primary amino groups of the diamine is converted into the desired amidine.

A primary challenge in working with symmetrical diamines is achieving mono-functionalization. rsc.org Strategies to address this often involve using a large excess of the diamine to statistically favor the mono-substituted product, or employing protecting group chemistry where one amine is temporarily blocked, allowing the other to react, followed by a deprotection step. Another approach is the chemoselective acylation of primary amines in the presence of other nucleophilic groups. rsc.org

One of the most established methods for preparing amidines is the Pinner reaction. This involves treating a nitrile (in this case, acetonitrile) with an alcohol in the presence of hydrogen chloride gas to form an imidate salt, which is then reacted with an amine (hexane-1,6-diamine) to yield the amidine hydrochloride. nih.govresearchgate.net Controlling the stoichiometry would be crucial to favor the mono-amidine product.

Development of Novel Catalytic Systems for Imidamide Formation

Modern synthetic chemistry has moved towards catalytic methods for C-N bond formation due to their efficiency and sustainability. rsc.orglongdom.orgrsc.org Direct catalytic amidation of carboxylic acids and amines is a highly atom-economical approach, though it can be challenging due to the formation of stable ammonium salts. mdpi.comresearchgate.net Lewis acid catalysts like Nb2O5 have been shown to be effective in activating the carboxylic acid for nucleophilic attack by the amine. nih.gov

Various transition metal catalysts have been developed for amidine synthesis from different precursors.

Copper Catalysis : Copper salts such as CuCl or Cu(OTf)2 can catalyze the nucleophilic addition of amines to nitriles or the three-component coupling of alkynes, amines, and sulfonamides to form N-sulfonylamidines. organic-chemistry.orgmdpi.com

Ytterbium Catalysis : Ytterbium triflate (Yb(OTf)3) has been used to catalyze the regioselective hydroamination of ynamides with amines to produce a diverse range of amidines under mild conditions. organic-chemistry.org

Rhodium Catalysis : Rhodium complexes are effective in the enantioselective N-alkylation of primary amides through carbene N-H insertion, a method that could be adapted for creating chiral amidine structures. researchgate.net

The table below summarizes various catalytic systems applicable to the formation of the imidamide (amidine) functional group.

| Catalyst System | Precursors | Reaction Type | Key Advantages |

| Boric Acid | Carboxylic Acid + Amine | Direct Amidation | Green, inexpensive, tolerant of stereogenic centers. orgsyn.org |

| Yb(OTf)3 | Ynamide + Amine | Hydroamination | High regioselectivity, good functional group tolerance. organic-chemistry.org |

| CuCl / 2,2'-bipyridine | Nitrile + Amine | Nucleophilic Addition | Efficient, sustainable, operates under O2 atmosphere. mdpi.com |

| Rh2(OAc)4 / Squaramide | Amide + Diazo compound | Carbene N-H Insertion | Provides access to chiral amides with high enantioselectivity. researchgate.net |

| Niobium(V) Oxide (Nb2O5) | Dicarboxylic Acid + Amine | Lewis Acid Catalysis | Heterogeneous, reusable, tolerant to basic molecules. nih.gov |

Stereocontrol and Enantioselective Approaches in Aceticacid,hexanimidamide Synthesis

While the core structure of N-(6-aminohexyl)acetamidine is achiral, derivatization of the hexanimidamide backbone or the use of chiral precursors could introduce stereocenters, making stereocontrol a critical aspect of the synthesis. The development of methods for the asymmetric synthesis of chiral amines and amides is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals. rsc.orgiupac.orgnih.gov

Strategies for stereocontrol in the synthesis of nitrogen-containing compounds include:

Catalytic Asymmetric Hydrogenation : The asymmetric hydrogenation of imines and enamines is a powerful method for producing chiral amines. nih.gov

Chiral Ligands : The use of chiral ligands in transition metal catalysis can induce enantioselectivity. For example, palladium-catalyzed asymmetric intramolecular allylic C-H amination has been used to synthesize enantioenriched isoindolines. chinesechemsoc.org

Domino Reactions : A domino 1,7-H shift and 6π electrocyclisation of unsaturated N2-sulfonyl amidines, promoted by a Lewis acid, can produce stereodefined cyclic amidines. rsc.org

Substrate Control : Chirality can be introduced from a chiral precursor, such as an enantiomerically pure amino acid or amine. The integrity of existing stereogenic centers can often be preserved under mild catalytic conditions, such as those using boric acid. orgsyn.org

The vinylogous amidine motif is central to semicorrin ligands, which are used in asymmetric catalysis. Their synthesis relies on chiral precursors to establish stereogenic centers adjacent to the metal coordination site, highlighting how amidine-containing structures can be designed for stereocontrol. wikipedia.org

Optimized Salt Formation and Crystallization Methodologies for this compound

Amidines are strongly basic compounds and readily form stable salts, known as amidinium salts, upon reaction with acids. This property is often exploited for purification, as the salts are typically crystalline solids that can be easily isolated and purified by recrystallization.

The synthesis of amidines via the Pinner reaction, for instance, directly yields the amidine hydrochloride salt. researchgate.net For an amidine like N-(6-aminohexyl)acetamidine, which contains two basic nitrogen centers (the amidine and the primary amine), selective salt formation could be pH-dependent. Treatment with one equivalent of a strong acid like HCl would likely protonate the more basic amidine group first. The resulting amidinium salt can then be isolated. The diastereomeric purity of N-thioacyl-1,2-diamines has been shown to be enrichable through simple recrystallization, a technique that could be applicable to amidinium salts. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk For the synthesis of this compound, several green strategies can be employed.

Atom Economy : Direct catalytic amidation, which combines a carboxylic acid and an amine to form an amide (or amidine precursor) with water as the only byproduct, is a highly atom-economical process. mdpi.com This avoids the use of stoichiometric activating agents like carbodiimides, which generate significant waste. ucl.ac.uksciepub.com

Green Catalysts : The use of non-toxic, earth-abundant, and recyclable catalysts is a cornerstone of green chemistry. Boric acid is an inexpensive and environmentally benign catalyst for direct amidation. orgsyn.orgsciepub.comsemanticscholar.org Enzymatic methods, for example using Candida antarctica lipase B, offer a sustainable and highly specific route to amide bond formation under mild conditions. nih.gov

Sustainable Solvents : Replacing hazardous solvents like chlorinated hydrocarbons or dipolar aprotic solvents (DMF, NMP) with greener alternatives such as water, ethanol, or cyclopentyl methyl ether is a key objective. ucl.ac.uknih.gov Solvent-free reactions, where reactants are heated directly, represent an ideal green methodology. semanticscholar.org

Sustainable Feedstocks : The formation of C-N bonds can be achieved using biomass-derived molecules, providing a renewable and sustainable production route for nitrogenous chemicals. rsc.org

Flow Chemistry and Automated Synthesis Techniques for this compound Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govmdpi.combeilstein-journals.orgscielo.br In a flow system, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

Advantages of Flow Chemistry:

Enhanced Safety : Hazardous intermediates can be generated and consumed in situ, minimizing direct handling. nih.gov

Improved Efficiency : Superior heat and mass transfer lead to faster reactions and higher yields. aurigeneservices.com

Scalability : Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. aurigeneservices.com

The synthesis of APIs like Ribociclib and Imatinib has been successfully demonstrated using multi-step flow processes. nih.govbeilstein-journals.org These examples often involve the formation of C-N bonds, demonstrating the applicability of flow chemistry to the synthesis of complex nitrogen-containing molecules like this compound.

Precursor Design and Derivatization Routes to this compound

The design of precursors is fundamental to a successful synthesis. For a target like N-(6-aminohexyl)acetamidine, the key precursors are a C2-building block for the acetamidine group and a C6-diamine backbone.

Acetic Acid Precursors:

Acetic Acid : Can be used in direct catalytic amidation reactions. mdpi.com

Acetonitrile : A common precursor in the Pinner synthesis of acetamidines. nih.gov

N,N-Dimethylacetamide : Can be used for the N-acetylation of amines. researchgate.net A related acetal derivative can also yield acetamidines upon condensation with a primary amine. organic-chemistry.org

Acetic Anhydride : Used in the reductive acylation of ketoximes to form N-acetyl enamides, which are precursors to chiral amines. organic-chemistry.org

Hexanimidamide Precursors & Derivatization:

Hexane-1,6-diamine : The primary building block for the C6 backbone. Organic diamines can react with various electrophiles like acyl chlorides and anhydrides. researchgate.netatlantis-press.com

Mono-N-acetyl-1,6-diaminohexane : This derivatized precursor simplifies the synthesis by having one amine already protected as an amide. The remaining free amino group can then be converted to the amidine. A facile method for synthesizing N-acetyl enamides involves the reduction of ketoximes with ferrous acetate (B1210297). nih.gov

Precursor-Directed Biosynthesis : In some biological systems, adding various amine precursors to a fermentation broth can lead to the incorporation of these amines into a molecular framework, generating a library of diverse analogs. rsc.org

The derivatization of aliphatic diamines is also crucial for analytical purposes, such as HPLC separation after reaction with a suitable reagent like DMQC-OSu. sigmaaldrich.com

Advanced Structural Elucidation and Spectroscopic Characterization of Aceticacid,hexanimidamide

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Hydrogen Bonding Networks

No crystallographic data for Acetic acid, hexanimidamide (B1608653), including unit cell parameters, space group, bond lengths, bond angles, and analysis of hydrogen bonding networks, could be located in the searched scientific databases.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Processes

There is no available information regarding the NMR spectroscopic properties of Acetic acid, hexanimidamide. This includes the absence of data for:

Multi-dimensional NMR Techniques for Complex Structural Assignment

No 2D-NMR data (such as COSY, HSQC, HMBC) for the structural assignment of Acetic acid, hexanimidamide has been reported.

Variable Temperature NMR for Conformational Equilibria

Studies on the conformational dynamics or equilibria of Acetic acid, hexanimidamide using variable temperature NMR have not been published.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

No Fourier-transform infrared (FT-IR) or Raman spectra for Acetic acid, hexanimidamide are available in the public domain. Therefore, an analysis of its functional groups and intermolecular interactions based on vibrational spectroscopy cannot be provided.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

There are no published mass spectrometry data for Acetic acid, hexanimidamide. Information on its molecular weight, fragmentation patterns, and isotopic distributions is not available.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)

It is not known if Acetic acid, hexanimidamide is a chiral compound. Even if it were, no chiroptical spectroscopy data (such as circular dichroism or optical rotatory dispersion) is available to determine its absolute configuration.

Computational and Theoretical Insights into Aceticacid,hexanimidamide Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Aceticacid,hexanimidamide (B1608653). acs.org These methods allow for the optimization of molecular geometries and the calculation of various descriptors that govern the compound's stability and reactivity. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and electrostatic potentials, which are key to understanding chemical behavior. researchgate.netnih.gov

The hexanimidamide component of the salt can exist in different prototropic tautomeric forms, primarily the amine-imine equilibrium. researchgate.net DFT calculations are employed to determine the relative stabilities of these tautomers by computing their Gibbs free energies. nih.gov For simple amidines, the amine tautomer is generally more stable, but this can be influenced by substitution and environmental factors. nih.gov The calculations involve optimizing the geometry of each tautomer and performing frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermal corrections. researchgate.net

Protonation of the neutral amidine group leads to the formation of a resonance-stabilized amidinium cation. csic.esrsc.org Computational studies can precisely locate the most favorable protonation site and quantify the proton affinity. Upon protonation, the C-N bond lengths in the amidinium cation become more similar, reflecting the delocalization of the positive charge across the N-C-N system, a feature that is accurately captured by quantum chemical calculations. rsc.org The relative energies of different tautomers and their protonated forms are crucial for understanding which species will predominate under various conditions.

| Tautomer/State | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

| Amine Tautomer | B3LYP/6-311+G(d,p) | 0.00 |

| Imidic Acid (Z-isomer) | B3LYP/6-311+G(d,p) | +8.5 |

| Imidic Acid (E-isomer) | B3LYP/6-311+G(d,p) | +10.2 |

| Amidinium Cation | B3LYP/6-311+G(d,p) | (Varies with pKa) |

This interactive table is based on generalized findings from DFT studies on amidine tautomerism. nih.govnih.govresearchgate.net

The interaction between the acetate (B1210297) anion and the hexanimidinium cation is a classic example of a charge-assisted hydrogen-bonded salt bridge. nottingham.edu.myresearchgate.net This interaction is characterized by two strong, nearly linear N-H···O hydrogen bonds, forming a highly stable, planar, eight-membered ring motif, commonly described with the graph-set notation R²₂(8). researchgate.net Quantum chemical calculations can provide precise details about the geometry and strength of these hydrogen bonds. aip.org

Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the bonding and charge distribution. mdpi.com NBO analysis can quantify the charge transfer from the carboxylate oxygen lone pairs to the N-H antibonding orbitals, providing a measure of the hydrogen bond strength. QTAIM analysis characterizes the bond critical points (BCPs) between the hydrogen and oxygen atoms, where the electron density and its Laplacian can reveal the nature of the interaction, confirming a strong, predominantly electrostatic character with some covalent contribution. mdpi.com The electrostatic potential map clearly shows the complementary nature of the electron-rich carboxylate and the electron-poor amidinium N-H groups. researchgate.net

Table 2: Typical Geometric Parameters of the Amidinium-Carboxylate Salt Bridge from Computational and Crystallographic Data

| Parameter | Typical Value Range | Source |

| N-H···O Bond Distance (H···O) | 1.65 - 1.85 Å | researchgate.netaip.org |

| N···O Distance | 2.60 - 2.80 Å | aip.orgnih.gov |

| N-H···O Bond Angle | 160 - 180° | researchgate.net |

| C-N Bond Lengths (Amidinium) | 1.31 - 1.34 Å | rsc.org |

This interactive table presents typical geometric values for the characteristic dual hydrogen bond motif found in amidinium-carboxylate salts.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations are ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Aceticacid,hexanimidamide over time. nih.gov MD simulations model the atomic motions of the system by numerically solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the solvent. rsc.orgresearchgate.net

The hexanimidamide cation possesses significant conformational flexibility due to its hexyl chain. MD simulations can explore the potential energy landscape to identify low-energy conformers and the transition barriers between them. researchgate.netsemanticscholar.org This is crucial for understanding how the molecule might adapt its shape to fit into a binding site or pack in a crystal.

In solution, MD simulations are essential for characterizing solvation effects. By explicitly modeling water molecules, simulations can reveal the structure of the hydration shells around both the hydrophilic amidinium-acetate headgroup and the hydrophobic hexyl tail. rsc.org Analysis of radial distribution functions (RDFs) can quantify the average distance and coordination number of water molecules around specific atoms, showing, for instance, how water molecules form strong hydrogen bonds with the carboxylate oxygens. rsc.orgemory.edu These simulations demonstrate how the strong amidinium-carboxylate interaction can persist even in polar solvents like DMSO or water. researchgate.netnih.gov

Density Functional Theory (DFT) and Ab Initio Approaches for Reaction Pathway Prediction

DFT and other ab initio methods are powerful tools for predicting the most likely pathways for chemical reactions. mdpi.com By mapping the potential energy surface, these methods can identify transition states (the energetic maxima along a reaction coordinate) and calculate the activation energy barriers, which determine the reaction kinetics. nih.govmdpi.com

Predictive Modeling of Intermolecular Interactions and Crystal Packing Motifs

Predicting how molecules will arrange in a solid-state crystal lattice is a major challenge in materials science. Computational methods are increasingly used to predict crystal packing motifs and rationalize observed crystal structures. nih.govdntb.gov.ua For this compound, the primary and most robust intermolecular interaction is the amidinium-carboxylate salt bridge, which acts as a highly reliable supramolecular synthon that directs the assembly process. researchgate.netrsc.org

Computational Design of Modified this compound Analogs

The insights gained from computational studies can be leveraged for the in silico design of new analogs of this compound with tailored properties. taylorandfrancis.com This process, often part of computer-aided drug design (CADD), uses computational models to predict the properties of hypothetical molecules before they are synthesized, saving significant time and resources. researchgate.netresearchgate.net

For instance, modifications could be made to the hexyl chain to alter lipophilicity and, consequently, solubility. DFT calculations could predict how adding an electron-withdrawing group to the chain might affect the charge distribution on the amidinium headgroup, potentially modulating its hydrogen-bonding strength. nih.gov If the molecule were being designed as an inhibitor for a biological target, molecular docking simulations could be used to predict the binding mode and affinity of various analogs within the protein's active site. mdpi.com By systematically modifying the structure and recalculating key properties, computational chemists can screen vast chemical spaces to identify promising candidates for synthesis and experimental validation. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Aceticacid,hexanimidamide

Elucidation of Reaction Pathways with Aceticacid,hexanimidamide (B1608653) as a Reactant

The primary reaction pathway involving acetic acid and hexanimidamide is a rapid acid-base neutralization to form the salt, Aceticacid,hexanimidamide. In this structure, the proton from the carboxylic acid group of acetic acid is transferred to the more basic sp²-hybridized imino nitrogen of hexanimidamide. wikipedia.org This forms the resonance-stabilized hexanimidamidium cation and the acetate (B1210297) anion.

Pathway 1: Acid-Base Salt Formation CH₃(CH₂)₄C(=NH)NH₂ + CH₃COOH ⇌ [CH₃(CH₂)₄C(NH₂)₂]⁺[CH₃COO]⁻

Under more strenuous conditions, such as heating, this compound can serve as a precursor for a dehydration reaction to form an N-acylated amidine. This transformation is analogous to the direct amidation of carboxylic acids with amines, which often requires elevated temperatures to overcome the stability of the initial salt and drive off water. researchgate.netyoutube.com

Pathway 2: N-Acylation (Dehydration) [CH₃(CH₂)₄C(NH₂)₂]⁺[CH₃COO]⁻ ⇌ CH₃(CH₂)₄C(=NH)NH-C(=O)CH₃ + H₂O

The mechanism for this acylation likely proceeds through the following steps:

Nucleophilic Attack: The neutral hexanimidamide, in equilibrium with its salt form, acts as a nucleophile. One of its nitrogen atoms attacks the carbonyl carbon of acetic acid.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the hydroxyl group of the original carboxylic acid.

Elimination of Water: The intermediate collapses, eliminating water as a leaving group and forming the N-acetylhexanimidamide product.

Computational studies on the related reaction of acetic acid-catalyzed ester aminolysis suggest that the activation free energy for such acyl transfer reactions can be significant, indicating the need for thermal energy. rhhz.net

Role of this compound as a Key Intermediate in Multi-Step Organic Synthesis

While specific examples in the literature where this compound is a defined intermediate are scarce, its formation can be inferred as a crucial step in reactions where acetic acid and an amidine are present. The in situ formation of the hexanimidamidium ion can be a key step in directing further transformations. Amidines and their corresponding cations are known to act as directing groups in transition-metal-catalyzed C-H activation reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions. nih.gov The formation of the this compound salt could serve to protect the highly basic amidine group or modulate its electronic properties for subsequent steps in a complex synthesis.

For instance, in a hypothetical multi-step synthesis, the formation of the amidinium acetate salt could be the initial step, followed by a metal-catalyzed cross-coupling reaction where the amidinium moiety directs the catalyst to a specific C-H bond. The acetate counter-ion could also play a role as a base or ligand in the catalytic cycle.

Catalytic Activities of the Hexanimidamide Moiety and Acetic Acid Component

Both components of this compound possess inherent catalytic capabilities that can be harnessed in organic synthesis.

Acetic Acid as an Acid Catalyst: Acetic acid is a well-known Brønsted acid catalyst. It is frequently used to catalyze reactions such as esterification, transesterification, and the formation of imines and enamines. brainly.com In the context of reactions involving the salt, the acetic acid component can protonate electrophiles, rendering them more susceptible to nucleophilic attack. For example, it can catalyze the N-acylation of amines using esters as the acyl source by activating the ester carbonyl group. nih.govrsc.org

Hexanimidamide as a Base Catalyst: The hexanimidamide moiety is a strong organic base. wikipedia.org As such, it can function as a potent Brønsted base catalyst, deprotonating weakly acidic protons to generate nucleophiles. Nonaromatic amidine derivatives have been studied as effective acylation catalysts. researchgate.net The basic nitrogen atoms can activate substrates through deprotonation or act as nucleophilic catalysts themselves.

The salt, this compound, can potentially act as a bifunctional catalyst . The hexanimidamidium cation can serve as a hydrogen-bond donor, activating an electrophile, while the acetate anion can simultaneously act as a Brønsted base, activating a nucleophile. This cooperative catalysis can accelerate reactions and control selectivity.

| Catalytic Role | Active Species | Example Reaction Type |

| Acid Catalysis | Acetic Acid / Amidinium ion | Ester Aminolysis, Imine Formation |

| Base Catalysis | Hexanimidamide / Acetate ion | Acylation, Condensation Reactions |

| Bifunctional Catalysis | Amidinium Acetate Salt | Aldol Reactions, Michael Additions |

Kinetic Studies and Thermodynamic Analysis of Reactions Involving this compound

Specific kinetic and thermodynamic data for the this compound system are not extensively reported in the literature. However, analysis can be based on analogous systems.

Thermodynamic Analysis: The formation of the salt from acetic acid and hexanimidamide is an exothermic acid-base reaction, driven by the formation of a stable ionic bond and the resonance stabilization of the resulting hexanimidamidium cation. Thermodynamic studies on the adduct crystallization of carboxylic acids with amides show that such processes are typically associated with negative crystallization enthalpies. researchgate.netacs.org The dissociation of the salt back into its neutral components would require energy input.

The subsequent dehydration to form N-acetylhexanimidamide is likely to be an endergonic process with a positive Gibbs free energy change at standard conditions, requiring the removal of water to drive the reaction to completion.

Illustrative Thermodynamic Parameters (Hypothetical):

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (at 298 K, kJ/mol) |

|---|---|---|---|

| Salt Formation | -30 to -50 | ~0 | Negative (Spontaneous) |

Kinetic Studies: The acid-base reaction to form the salt is expected to be extremely fast, likely diffusion-controlled, as is typical for proton transfer reactions between strong acids and bases.

Kinetic studies would be more relevant for the slower N-acylation reaction. This reaction would likely exhibit second-order kinetics, being first-order in both the amidine and the carboxylic acid concentration. The rate constant would be highly temperature-dependent, consistent with the need for heating to promote the reaction. A plausible rate law would be:

Rate = k [Hexanimidamide] [Acetic Acid]

The rate constant, k, could be determined by monitoring the disappearance of reactants or the appearance of product over time using techniques like spectroscopy or chromatography.

Probing Transition States and Intermediates via Spectroscopic and Computational Methods

The structure of this compound and the intermediates and transition states of its reactions can be investigated using a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The formation of the salt would be evidenced by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹), and the appearance of strong asymmetric and symmetric COO⁻ stretches (around 1550-1610 cm⁻¹ and 1400 cm⁻¹, respectively). New broad N-H stretching bands for the amidinium cation would also appear. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a downfield shift of the protons on the nitrogen atoms and the α-carbon of the hexanimidamide upon protonation. The acidic proton of acetic acid would either disappear or exchange rapidly, resulting in a broadened signal. ¹³C NMR would show shifts in the carbonyl carbon of acetate and the sp² carbon of the amidinium ion compared to their neutral precursors. wikipedia.orgdocbrown.infoyoutube.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations can be employed to model the structure of the this compound ion pair. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data. nih.govnih.govresearchgate.net

Reaction Pathway Modeling: Computational chemistry can be used to map the potential energy surface for the N-acylation reaction. This allows for the calculation of the energies of reactants, products, the tetrahedral intermediate, and the transition states connecting them. Such calculations can provide insights into the reaction mechanism and the activation energy, corroborating kinetic studies. rhhz.netnih.gov The interaction of the salt with solvent molecules can also be modeled to understand solvation effects on the reaction pathway. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of Aceticacid,hexanimidamide

Hydrogen Bonding in Aceticacid,hexanimidamide (B1608653) Complexes: Analysis of Synthons

The interaction between the carboxylic acid group of acetic acid and the amidine group of hexanimidamide is a classic example of robust supramolecular synthon formation. Due to the significant difference in pKa values, a proton is transferred from the acidic acetic acid to the more basic amidine. This results in the formation of an ion pair: the acetate (B1210297) anion and the hexanimidamidinium cation.

The primary supramolecular synthon is the amidinium-carboxylate salt bridge . This interaction is characterized by strong, charge-assisted hydrogen bonds between the N-H donors of the hexanimidamidinium cation and the oxygen acceptors of the acetate anion. The most prevalent and stable hydrogen-bonding motif observed in such pairs is the cyclic R²₂(8) synthon. anu.edu.aunih.govresearchgate.net In this arrangement, two hydrogen bonds form between the two N-H groups of the amidinium and the two oxygen atoms of the carboxylate, creating a stable eight-membered ring. This synthon is a highly reliable and predictable interaction in supramolecular chemistry. researchgate.net

| Synthon Name | Interacting Groups | Description | Graph Set Notation | Typical Interaction Energy |

|---|---|---|---|---|

| Amidinium-Carboxylate Salt Bridge | Hexanimidamidinium (N-H donors) & Acetate (O acceptors) | A robust, charge-assisted hydrogen bonding interaction resulting from proton transfer. | R²₂(8) | Strong |

| Carboxylic Acid Homodimer | Acetic Acid - Acetic Acid | A cyclic motif involving two carboxylic acid molecules. Less likely in the presence of the basic hexanimidamide. | R²₂(8) | Medium-Strong |

Crystal Engineering of Co-crystals and Salts Involving this compound

Crystal engineering utilizes predictable non-covalent interactions to design and construct crystalline solids with desired properties. researchgate.net The amidinium-carboxylate salt bridge is a powerful and reliable tool in this field for assembling molecules into well-defined architectures. dntb.gov.uarsc.org

The formation of a salt is highly probable over a neutral co-crystal due to the strong basicity of the amidine group. This directed crystallization driven by salt bridge formation is a common strategy for controlling the solid-state form of molecules. rsc.org

Molecular Recognition Phenomena with this compound as Host or Guest

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The formation of the this compound complex is itself a molecular recognition event: the hexanimidamide molecule specifically recognizes and binds to the acetic acid molecule. ijacskros.com

Hexanimidamide as a Host/Receptor: The amidine functional group is a well-known binding site for carboxylic acids. nih.gov Hexanimidamide can act as a receptor for acetic acid (or other carboxylates), with the binding driven by the formation of the stable amidinium-carboxylate salt bridge. researchgate.net This principle is used in the design of synthetic receptors for biologically important carboxylates. nih.gov

Acetate as a Guest: Conversely, the acetate anion can be viewed as a guest that is recognized by a host containing an amidinium group. The specific geometry and charge distribution of the amidinium moiety make it an effective recognition site for carboxylates, even in competitive protic solvents. researchgate.net

The stability of the this compound complex is a testament to the high fidelity of the molecular recognition between these two complementary functional groups.

Self-Assembly Processes and Hierarchical Structures Derived from this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, this process is initiated by the strong, directional interaction between the amidine and carboxylic acid.

The assembly process can be described hierarchically:

Primary Assembly: In solution, individual acetic acid and hexanimidamide molecules associate via proton transfer to form the fundamental hexanimidamidinium acetate ion pair. This is the primary self-assembly event. nih.gov

Secondary Assembly: These ion pairs can then associate further. In the crystalline state, the ion pairs organize into extended, ordered structures. The most likely arrangement would be a one-dimensional (1D) chain or "tape" where the ion pairs are linked head-to-tail. nih.govresearchgate.net

Hierarchical Structures: These 1D chains pack into a three-dimensional crystal lattice, influenced by weaker interactions such as van der Waals forces involving the hexyl group of the hexanimidamide.

This ability of amidinium-carboxylate interactions to drive the formation of predictable assemblies has been exploited to create more complex structures like supramolecular cages and frameworks from components with more complex geometries. anu.edu.auanu.edu.au

Anion/Cation Binding Studies by the Hexanimidamide Moiety (focus on fundamental interactions)

The hexanimidamide moiety possesses distinct properties for binding both anions and cations, depending on its protonation state.

Anion Binding: The protonated form, the hexanimidamidinium cation, is an excellent anion receptor. The two N-H groups act as strong hydrogen-bond donors. The positive charge significantly enhances this donor ability, allowing for strong, charge-assisted hydrogen bonds. This makes the hexanimidamidinium group particularly effective at binding anions, with a pronounced affinity for carboxylates, as seen in its interaction with acetate. nih.gov The interaction is primarily electrostatic and driven by hydrogen bonding, providing both strength and directionality. iastate.edu

Cation Binding: The neutral hexanimidamide molecule has lone pairs of electrons on its nitrogen atoms that could potentially coordinate with metal cations. However, the interaction of cations with neutral amidine or amide groups is generally considered weak, especially in aqueous or other polar solutions where the cation is strongly solvated. nih.govscispace.com While cations like Li⁺, Ca²⁺, and Mg²⁺ can interact with the carbonyl oxygen of amides, the interaction with amidine nitrogens is less studied and likely less favorable than protonation. nih.govresearchgate.net Any potential cation binding would be a competition against the much stronger tendency of the amidine to accept a proton and subsequently bind an anion. iastate.edu

| Form of Moiety | Interacting Ion | Primary Interaction Type | Description |

|---|---|---|---|

| Hexanimidamidinium (Cationic) | Anions (e.g., Acetate) | Charge-Assisted Hydrogen Bonding | Strong, directional N-H···Anion hydrogen bonds enhanced by the positive charge on the amidinium group. |

| Hexanimidamide (Neutral) | Cations (e.g., Metal ions) | Coordination / Ion-Dipole | Potential for weak interaction between nitrogen lone pairs and a cation. Generally less favorable than protonation. |

| Hexanimidamide (Neutral) | Proton (H⁺) | Brønsted-Lowry Acid-Base | Strong interaction leading to protonation and formation of the hexanimidamidinium cation. |

Advanced Applications in Academic Organic Chemistry Research

The Amidine Group as a Privileged Scaffold in Complex Molecule Synthesis

The amidine moiety, with its unique electronic and structural properties, is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery. researchgate.netunacademy.com Amidines are versatile building blocks in the synthesis of various heterocyclic compounds, which are themselves foundational structures in many pharmaceuticals. researchgate.netresearchgate.net Their ability to act as both hydrogen bond donors and acceptors, coupled with their strong basicity, allows them to participate in key interactions with biological macromolecules.

The prevalence of the amidine functional group is evident in numerous therapeutic agents, including the antiprotozoal drug Imidocarb and the insecticide Amitraz. unacademy.com This widespread utility underscores the importance of the amidine scaffold as a starting point for developing complex molecules with specific biological functions.

Strategies for Selective Derivatization and Functionalization of Amidines

The reactivity of the amidine group presents opportunities for selective chemical modifications. A significant challenge and area of research is controlling the chemoselectivity of reactions involving amidines. The outcome of a reaction can be dramatically influenced by the choice of reagents and conditions, allowing chemists to selectively target different parts of the molecule.

For instance, research has demonstrated that the reaction of an amidine with a substituted 3-phenyl-2-propynylnitrile can yield different iminopyrimidine regioisomers based solely on the presence or absence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). acs.org

In the absence of a strong base, the amidine adds to the cyanoalkyne to produce one specific iminopyrimidine isomer with high selectivity. acs.org

Conversely, the addition of two equivalents of NaHMDS completely reverses the selectivity, leading to the exclusive formation of the alternative isomer. acs.org

This base-mediated control of regioselectivity is a powerful strategy for the selective derivatization of the amidine core, enabling the synthesis of a diverse library of substituted heterocyclic compounds from a common precursor.

Development of Novel Reagents and Catalysts from Amidine Precursors

Beyond their role as structural motifs, amidines are precursors for the development of potent reagents and catalysts. While traditionally known as strong, non-nucleophilic bases, a significant body of research over the last decade has established their efficacy as highly active nucleophilic catalysts. researchgate.netrsc.orgnih.govscispace.com

Chiral amidine derivatives have been successfully employed in asymmetric synthesis, where they can induce enantioselectivity in catalytic reactions. researchgate.net These organocatalysts offer a metal-free alternative for a variety of chemical transformations. Amidine-derived catalysts have proven effective in promoting a wide array of reactions, including:

Acyl transfer reactions nih.govbath.ac.uk

Aldol reactions nih.govbath.ac.uk

Morita-Baylis-Hillman reactions nih.govbath.ac.uk

Conjugate additions nih.govbath.ac.uk

Silylations and brominations nih.govbath.ac.uk

The development of catalysts from amidine precursors continues to be an active area of research, focusing on enhancing their activity, selectivity, and applicability to new types of chemical transformations.

Exploration of its Role in Reaction Methodologies

The amidine functional group can play several distinct roles in organic reaction methodologies, primarily leveraging its basic and nucleophilic character.

As a Base: Amidines are among the strongest neutral organic bases. unacademy.comwikipedia.org Their high basicity, significantly greater than that of amides or amines, stems from the electronic structure of their protonated form, the amidinium ion. wikipedia.orgstackexchange.comstackexchange.com When the sp²-hybridized nitrogen atom is protonated, the resulting positive charge is effectively delocalized across both nitrogen atoms through resonance. unacademy.comwikipedia.org This delocalization stabilizes the conjugate acid, making the parent amidine a very strong base. stackexchange.com Bicyclic amidines such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly used as non-nucleophilic bases in a vast number of organic reactions. rsc.org

As a Nucleophile: Contrary to their traditional classification, many amidines have been shown to be potent nucleophiles. rsc.orgbath.ac.uk The same electronic features that contribute to their basicity also enable them to act as nucleophilic catalysts. In this role, the amidine attacks an electrophilic center to form a reactive intermediate, which then facilitates the desired chemical transformation. This catalytic activity is particularly notable in acyl transfer reactions, but also extends to carbonylations, methylations, and conjugate additions, among others. researchgate.netnih.govscispace.com

As a Directing Group: In transition metal-catalyzed C-H functionalization, a directing group is often used to guide the catalyst to a specific C-H bond. While the use of amides as directing groups is well-established, the structurally related amidine functionality possesses similar potential. nih.govresearchgate.net The nitrogen atoms in the amidine group can chelate to a metal center, positioning the catalyst in proximity to a target C-H bond and enabling site-selective functionalization. This allows for the direct modification of otherwise unreactive positions in a molecule, providing a powerful tool for building molecular complexity.

Future Directions and Emerging Research Opportunities for Aceticacid,hexanimidamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design and optimization process. aragen.comnih.gov For a novel compound like Aceticacid,hexanimidamide (B1608653), AI can be leveraged to navigate the vast chemical space of its potential derivatives, predicting their properties and synthetic accessibility.

Detailed Research Focus:

De Novo Design: Generative AI models could be employed to design new analogues of Aceticacid,hexanimidamide with tailored properties. aragen.com By training these models on large chemical datasets, it is possible to generate molecules with optimized biological activities, pharmacokinetic profiles, or material characteristics. nih.gov

Property Prediction: Machine learning algorithms can be trained to predict various properties of this compound derivatives, such as toxicity, solubility, and binding affinity to biological targets. nih.govnih.gov This in silico screening process can significantly reduce the time and cost associated with experimental high-throughput screening. digitellinc.com

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes to novel this compound derivatives. technologynetworks.com By analyzing reaction databases, these tools can suggest optimal reaction conditions, potentially doubling the average yield of complex reactions and making automated synthesis more accessible. technologynetworks.com

| Derivative ID | Predicted Biological Target | Predicted Affinity (-logKi) | Predicted Aqueous Solubility (logS) |

| AHH-001 | Kinase A | 8.5 | -2.3 |

| AHH-002 | Protease B | 7.9 | -3.1 |

| AHH-003 | Ion Channel C | 9.1 | -2.8 |

| AHH-004 | GPCR D | 8.2 | -3.5 |

Exploration of Photocatalytic and Electrocatalytic Applications (mechanistic focus)

The structural features of this compound, potentially incorporating both acidic and basic moieties, could make it an interesting candidate for photocatalytic and electrocatalytic applications. Research in this area would focus on understanding the fundamental mechanisms of electron transfer and substrate activation.

Photocatalysis: Investigations could explore the use of this compound as a photosensitizer or a co-catalyst in systems for hydrogen production or the degradation of organic pollutants. For instance, studies have shown that acetic acid can be a substrate for photocatalytic methane production under visible light. researchgate.netmdpi.com The influence of this compound on the supramolecular structure of photocatalytic systems could alter their activity. nih.gov Research could focus on how the compound affects charge separation and transfer, which are critical steps in photocatalysis. mdpi.com

Electrocatalysis: The potential for this compound to mediate electron transfer makes it a candidate for electrocatalytic reactions. For example, molecular catalysts are being developed for the electrochemical reduction of CO2 to value-added chemicals like acetic acid. nih.gov Future work could investigate if this compound or its metal complexes can act as efficient and selective electrocatalysts, with a focus on elucidating the reaction intermediates and pathways. nih.govresearchgate.net

Development of In Situ and Operando Analytical Techniques for Reaction Monitoring

To understand the mechanistic details of reactions involving this compound, the development and application of in situ and operando spectroscopic techniques are crucial. nih.gov These methods allow for the real-time observation of a chemical system under actual reaction conditions, providing invaluable insights into reaction kinetics, transient intermediates, and the active state of catalysts. ornl.govresearchgate.netnih.gov

Potential Techniques and Research Goals:

In Situ NMR and IR Spectroscopy: To monitor the consumption of reactants and the formation of products in real-time. This can help identify short-lived intermediates that provide clues to the reaction mechanism.

Operando X-ray Absorption Spectroscopy (XAS): If this compound is used in conjunction with a metal catalyst, XAS can be used to determine the oxidation state and local coordination environment of the metal center during the catalytic cycle. nih.gov

Electrochemical Mass Spectrometry (EC-MS): In electrocatalytic studies, EC-MS can identify and quantify volatile products and intermediates as they are formed at the electrode surface. nih.gov

These advanced analytical methods are key to establishing concrete links between the structure of this compound and its observed reactivity or catalytic activity. researchgate.netnih.gov

Theoretical Prediction of Novel Reactivity and Functionalization Pathways

Computational chemistry provides powerful tools for predicting the intrinsic reactivity of molecules and exploring potential reaction pathways. nih.gov For this compound, theoretical studies can guide experimental efforts by identifying the most promising avenues for functionalization and application.

Areas for Theoretical Investigation:

Reaction Mechanism Simulation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction energies for various potential reactions of this compound, helping to predict the most likely products and reaction conditions.

Prediction of Spectroscopic Properties: Theoretical calculations can predict NMR, IR, and UV-Vis spectra for hypothetical intermediates and products, aiding in their experimental identification.

Molecular Docking: In the context of medicinal chemistry, computational docking studies can predict how derivatives of this compound might bind to specific biological targets, guiding the design of new therapeutic agents. researchgate.net

Illustrative Data Table: DFT-Calculated Activation Energies for Hypothetical Reactions

| Reaction Pathway | Reactants | Product | Calculated Activation Energy (kcal/mol) |

| Cyclization | This compound | Cyclic Derivative A | 25.4 |

| Substitution | This compound + Electrophile X | Substituted Product B | 18.2 |

| Fragmentation | This compound | Fragment C + Fragment D | 35.1 |

| Dimerization | 2 x this compound | Dimer E | 22.8 |

Note: This data is for illustrative purposes to show how theoretical calculations can be used to compare the feasibility of different reaction pathways.

Design of Advanced Functional Materials Based on Supramolecular Assembly (mechanistic/structural focus)

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful strategy for creating advanced functional materials. rsc.orgresearchgate.net The structure of this compound, likely containing hydrogen bond donors and acceptors, makes it an excellent building block for supramolecular assembly.

The goal would be to understand how the specific molecular structure of this compound dictates the structure and properties of the resulting bulk material.

Research Directions:

Self-Assembly Studies: Investigating the self-assembly of this compound in various solvents and conditions to form ordered structures like gels, liquid crystals, or nanofibers. rsc.org The focus would be on understanding the interplay of hydrogen bonding, electrostatic interactions, and van der Waals forces.

Co-assembly with Other Molecules: Exploring the co-assembly of this compound with other functional molecules to create multi-component materials with emergent properties. rsc.org This could lead to materials with novel electronic, optical, or biomedical functions. researchgate.net

Stimuli-Responsive Materials: Designing supramolecular materials based on this compound that can change their structure and properties in response to external stimuli such as pH, light, or temperature. nih.gov Post-self-assembly modifications could be employed to introduce new functionalities into pre-formed structures. nih.gov

By focusing on the fundamental principles of molecular recognition and self-assembly, this research could lead to the rational design of new materials with applications ranging from drug delivery to organic electronics. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid, hexanimidamide and confirming its structural purity?

- Methodological Answer : Synthesis typically involves amidating hexanoic acid derivatives under controlled conditions. To confirm structural purity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of the amidine group (C=NH) and hexyl chain. Infrared (IR) spectroscopy can identify N-H and C=N stretches. Mass spectrometry (MS) provides molecular ion confirmation. For reproducibility, document reaction parameters (temperature, catalysts, solvents) and compare spectral data with computational predictions (e.g., DFT simulations) .

Q. How can researchers determine the acidity constant (pKa) of acetic acid, hexanimidamide in aqueous solutions?

- Methodological Answer : Conduct potentiometric titrations using a standardized strong acid/base. Calibrate pH electrodes with buffer solutions, and monitor pH changes during titration. Plot titration curves to identify equivalence points. Use software like HyperQuad or BATE to calculate pKa values. Validate results with UV-Vis spectrophotometry at varying pH levels to track protonation-dependent absorbance shifts .

Q. What strategies ensure accurate literature reviews for hypothesis generation in hexanimidamide research?

- Methodological Answer : Use databases like SciFinder and Reaxys to filter primary literature (e.g., peer-reviewed journals) and avoid unreliable sources. Apply Boolean operators (e.g., "hexanimidamide AND synthesis NOT industrial") to narrow results. Critically evaluate methodologies in prior studies—note solvent systems, analytical techniques, and reported yields. Cross-reference with secondary sources (review articles) to identify consensus or gaps .

Advanced Research Questions

Q. How can computational models resolve contradictions in hexanimidamide’s reaction mechanisms?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. Compare activation energies of proposed mechanisms (e.g., nucleophilic substitution vs. concerted processes). Validate models with kinetic isotope effects (KIEs) from experimental data. If contradictions persist, design isotopic labeling experiments (e.g., ¹⁵N tracing) to track atom-specific behavior .

Q. What analytical frameworks address discrepancies in hexanimidamide’s solubility data across studies?

- Methodological Answer : Perform meta-analyses to identify variables influencing solubility (e.g., temperature, solvent polarity). Replicate conflicting studies under standardized conditions. Use high-performance liquid chromatography (HPLC) to quantify solubility limits. If inconsistencies remain, apply multivariate regression to isolate confounding factors (e.g., impurities, hydration states) .

Q. How should researchers design experiments to ensure reproducibility in hexanimidamide catalysis studies?

- Methodological Answer : Predefine protocols for catalyst loading, substrate ratios, and reaction monitoring (e.g., in-situ IR). Use control experiments to rule out side reactions. Share raw data (e.g., NMR spectra, chromatograms) as supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including instrument calibration logs and solvent batch details .

Q. What advanced spectroscopic techniques characterize hexanimidamide’s electronic properties for catalytic applications?

- Methodological Answer : Utilize X-ray photoelectron spectroscopy (XPS) to analyze the electronic environment of nitrogen atoms in the amidine group. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates during catalytic cycles. For dynamic studies, employ time-resolved fluorescence spectroscopy to monitor excited-state behavior .

Data Presentation and Validation

-

Key Tables :

Technique Application Example Data Output ¹H NMR Structural confirmation δ 1.25 (m, 4H, CH₂), δ 2.35 (t, 2H, C=NH) DFT Simulations Reaction pathway validation ΔG‡ = 85 kJ/mol (concerted mechanism) HPLC Solubility quantification Retention time: 8.2 min; purity >98% -

Validation Criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.